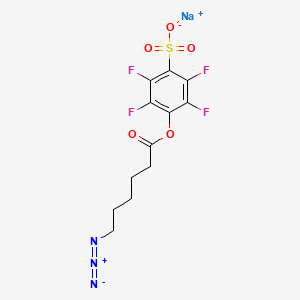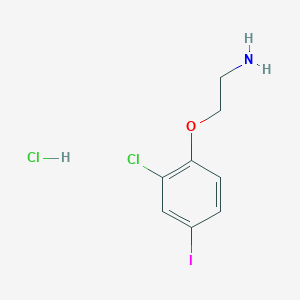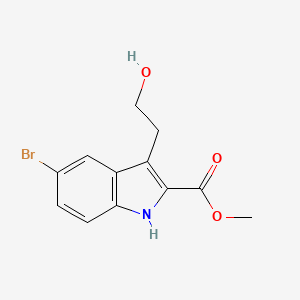
Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological activities. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification and hydroxyethylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The esterification can be achieved using methanol and a suitable acid catalyst, while the hydroxyethylation involves the use of ethylene oxide or similar reagents under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common in large-scale production.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
5-Bromoindole: Lacks the hydroxyethyl and carboxylate groups, making it less versatile in chemical reactions.
3-(2-Hydroxyethyl)indole: Lacks the bromine atom, affecting its reactivity and biological activity.
Methyl 3-(2-Hydroxyethyl)-1H-indole-2-carboxylate: Lacks the bromine atom, influencing its chemical properties and applications.
Uniqueness: Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, hydroxyethyl, and carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-17-12(16)11-8(4-5-15)9-6-7(13)2-3-10(9)14-11/h2-3,6,14-15H,4-5H2,1H3 |
InChI 键 |
SURUCHUGGCDORN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
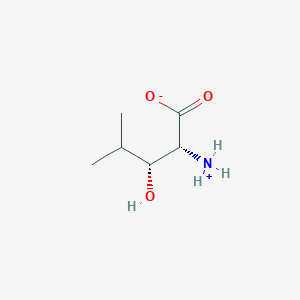
![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
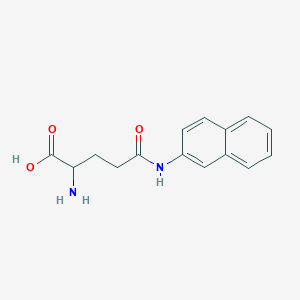
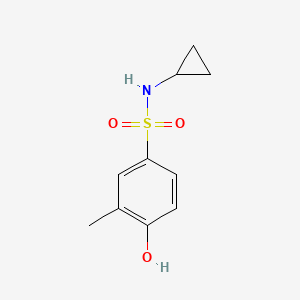
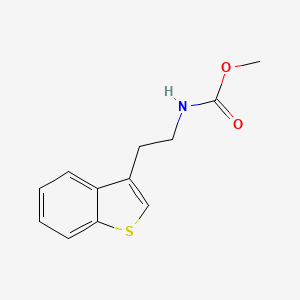

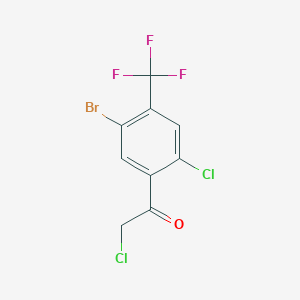

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
